Hydrin 2

Overview

Description

Hydrin 2, also known as ninhydrin, is an organic compound with the chemical formula C₆H₄(CO)₂C(OH)₂. It is widely used in analytical chemistry for detecting ammonia and amines. This compound is particularly significant in forensic science for detecting fingerprints, as it reacts with the terminal amines of lysine residues in peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The process requires careful temperature control to avoid over-oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using nitric acid. The reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity . The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ninhydrin undergoes several types of chemical reactions, including:

Oxidation: Ninhydrin can be oxidized to form hydrindantin, a reduced form of ninhydrin.

Reduction: It can be reduced to form indane-1,2,3-trione.

Substitution: Ninhydrin reacts with primary amines to form Ruhemann’s purple.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Reactions typically occur at elevated temperatures (90°C) and may require acidic or basic conditions depending on the desired product.

Major Products

Ruhemann’s Purple: Formed from the reaction with primary amines.

Hydrindantin: Formed through the oxidation of ninhydrin.

Scientific Research Applications

Ninhydrin has a wide range of applications in scientific research:

Chemistry: Used as a reagent for detecting amino acids and peptides.

Biology: Employed in protein sequencing and analysis.

Medicine: Utilized in diagnostic tests for amino acid metabolism disorders.

Industry: Applied in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

Ninhydrin exerts its effects through a series of chemical reactions. When it reacts with primary amines, it undergoes a condensation reaction to form Ruhemann’s purple. This reaction involves the deamination of the amine, followed by a condensation reaction with residual ninhydrin and ammonia to produce the final colored complex . The molecular targets include amino acids and peptides, which contain terminal amine groups .

Comparison with Similar Compounds

Ninhydrin can be compared with other similar compounds such as:

Hydrindantin: A reduced form of ninhydrin with similar reactivity.

Indane-1,2,3-trione: The precursor to ninhydrin with different reactivity.

2,4-Dinitrophenylhydrazine: Another reagent used for detecting carbonyl compounds.

Ninhydrin is unique due to its ability to form highly colored derivatives with primary amines, making it invaluable in forensic science and analytical chemistry .

Biological Activity

Hydrin 2, scientifically known as vasotocinyl-Gly, is a peptide derived from the neurohypophysis of anuran amphibians. It plays a critical role in hydro-osmotic regulation and has been studied for its biological activities, particularly in relation to water retention and osmoregulation in amphibians. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Overview of this compound

This compound is a peptide that is part of the vasotocin family and is involved in water balance in amphibians. It is characterized by its unique structure, which lacks the C-terminal amidation found in vasotocin, leading to differences in biological activity. Research indicates that this compound exhibits significant hydro-osmotic activity, particularly in the skin and urinary bladder of frogs, but shows minimal antidiuretic effects compared to vasotocin .

The action of this compound is mediated through specific receptors located in amphibian tissues. Studies suggest that there are at least two types of vasotocin receptors in amphibians: V1 and V2 receptors. This compound primarily interacts with V2 receptors located in the skin and bladder, facilitating water reabsorption and rehydration processes . The absence of the oxytocin ring (residues 1-6) in this compound may account for its limited effects on renal receptors compared to vasotocin .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and vasotocin across different amphibian organs:

| Peptide | Skin Activity | Bladder Activity | Renal Activity | Antidiuretic Effect |

|---|---|---|---|---|

| This compound | High | High | Minimal | None |

| Vasotocin | Moderate | Moderate | High | Present |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Hydro-osmotic Receptor Studies : A study conducted on frog skin demonstrated that this compound is as effective as vasotocin in promoting hydro-osmotic responses, indicating its significant role in maintaining osmotic balance .

- Conversion Studies : Research involving the conversion of this compound into an amide form showed enhanced oxytocic and pressor activities, highlighting how structural modifications can alter its biological efficacy .

- Evolutionary Adaptations : Investigations into the evolutionary aspects suggest that this compound and vasotocin may have evolved from a common precursor, leading to specialized functions tailored for different physiological needs in amphibians .

Future Directions

Further research is warranted to explore the potential therapeutic applications of this compound, especially considering its unique properties compared to other peptides. Understanding its mechanism at the molecular level could provide insights into developing novel treatments for conditions related to fluid balance and osmoregulation.

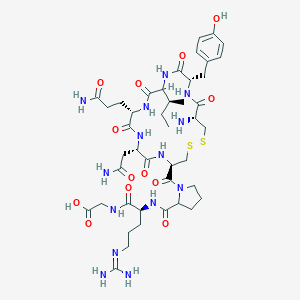

Properties

IUPAC Name |

2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZMSWOKNWSHBJ-ICBIOJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N14O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122842-55-1 | |

| Record name | Hydrin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.